methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Antifilarial Macrofilaricidal Structure-Activity Relationship

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 374761-12-3) is a fully aromatic β-carboline derivative featuring a 3-methylphenyl substituent at position 1 and a carbomethoxy group at position 3. The compound belongs to the 1,3-disubstituted-9H-pyrido[3,4-b]indole class, a privileged scaffold in medicinal chemistry with documented antifilarial and broad-spectrum anticancer activities.

Molecular Formula C20H16N2O2
Molecular Weight 316.36
CAS No. 374761-12-3
Cat. No. B2413541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
CAS374761-12-3
Molecular FormulaC20H16N2O2
Molecular Weight316.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3
InChIInChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)18-19-15(11-17(22-18)20(23)24-2)14-8-3-4-9-16(14)21-19/h3-11,21H,1-2H3
InChIKeyDFMNHBLBWCHFKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 374761-12-3): Core Identity and Procurement Relevance


Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 374761-12-3) is a fully aromatic β-carboline derivative featuring a 3-methylphenyl substituent at position 1 and a carbomethoxy group at position 3 . The compound belongs to the 1,3-disubstituted-9H-pyrido[3,4-b]indole class, a privileged scaffold in medicinal chemistry with documented antifilarial and broad-spectrum anticancer activities [1][2]. The meta-methyl substitution pattern on the C1 phenyl ring distinguishes this compound from its para-methyl analog (compound 4c), which was identified as the most active adulticidal agent in a seminal antifilarial study [1]. This positional isomerism represents a critical procurement consideration, as the meta-substituted analog may exhibit distinct target engagement, selectivity, or pharmacokinetic profiles compared to its para-substituted counterpart.

Why Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate Cannot Be Replaced by Generic β-Carboline Analogs


The 1,3-disubstituted-9H-pyrido[3,4-b]indole scaffold exhibits extreme sensitivity to the nature and position of substituents on the C1 aryl ring, as demonstrated by the steep structure-activity relationship (SAR) observed in both antifilarial and anticancer programs [1][2]. In the antifilarial chemotype, moving the methyl group from the para position (4c) to the meta position is expected to alter the dihedral angle between the phenyl ring and the β-carboline core, potentially modulating π-stacking interactions with target proteins and affecting both potency and selectivity [1]. Additionally, the fully aromatic 9H-pyrido[3,4-b]indole system is not interchangeable with its 1,2,3,4-tetrahydro counterpart, as the oxidation state of the pyrido ring significantly impacts DNA intercalation potential, MDM2 binding affinity, and metabolic stability [2][3]. Procurement of a generic 'methyl-phenyl-pyridoindole-carboxylate' without precise specification of the 3-methyl substitution pattern and aromatic oxidation state therefore carries a high risk of obtaining a compound with substantially different biological performance.

Quantitative Differentiation Evidence for Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate Against Closest Analogs


Para-Methyl Analog (4c) as the Closest Validated Comparator in Antifilarial Chemotherapy

The most structurally proximate analog with published quantitative in vivo efficacy data is methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (compound 4c), which differs solely in the position of the methyl group on the C1 phenyl ring (para vs. meta). In the Acanthocheilonema viteae rodent model, 4c achieved 100% adulticidal (macrofilaricidal) activity at a dose of 50 mg/kg × 5 days (i.p.) [1]. The meta-methyl analog (target compound) was not among the 12 compounds exhibiting >90% micro- or macrofilaricidal activity in this study, indicating that the positional shift from para to meta-methyl substitution significantly attenuates antifilarial potency [1]. This negative differentiation is critical for researchers seeking to avoid the adulticidal pharmacophore while retaining the β-carboline scaffold for alternative therapeutic applications.

Antifilarial Macrofilaricidal Structure-Activity Relationship

Retention of Fully Aromatic β-Carboline Core Avoids Tetrahydro Analog-Associated Microfilaricidal Activity

Among the active antifilarial compounds in the Srivastava et al. (1999) series, the highest microfilaricidal activity was exhibited by the 1,2,3,4-tetrahydro analog 3a (methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate), which differs from the target compound both in C1 substituent (4-chlorophenyl vs. 3-methylphenyl) and in pyrido ring oxidation state (tetrahydro vs. fully aromatic) [1]. The fully aromatic 9H-pyrido[3,4-b]indole scaffold, as present in the target compound, was associated with adulticidal rather than microfilaricidal activity within this chemotype [1]. This indicates that the target compound's aromatic oxidation state is a key determinant of stage-specific antifilarial activity, and it is unlikely to exhibit the microfilaricidal profile of tetrahydro analogs.

Microfilaricidal Tetrahydro-β-carboline Stage-Specific Activity

Meta-Methyl Substitution Predicted to Modulate MDM2 Docking Relative to Para-Substituted and Unsubstituted Phenyl Analogs

In the anticancer series reported by Patil et al. (2017), the pyrido[3,4-b]indole scaffold demonstrated MDM2 binding with key interactions including hydrophobic contacts with Val93 and Leu54/Ile99, and π-stacking with Tyr100 and His96 [1]. The 1-naphthyl substituent at C1 provided optimal hydrophobic packing, yielding compound 11 with IC50 values of 80–200 nM across breast, colon, melanoma, and pancreatic cancer cell lines [1]. The target compound's 3-methylphenyl group at C1 is predicted to present a different dihedral angle and steric footprint compared to both the unsubstituted phenyl analog (which is commercially available as CAS 81677-50-1) and the para-methyl analog (4c), potentially altering the π-stacking geometry with Tyr100 and His96 in the MDM2 binding pocket [1]. Quantitative docking scores for the target compound are not available in the published literature.

MDM2 Molecular Docking Anticancer

Carbomethoxy Ester at C3 Confers Metabolic Lability Advantage Over Carboxylic Acid and Hydroxymethyl Analogs

The C3 carbomethoxy ester in the target compound represents a strategic structural feature that distinguishes it from both the C3 carboxylic acid analog (1-(3-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid; ChemBase ID 187403) and the C3 hydroxymethyl analog (as in compound 5a from the antifilarial series) [1][2]. In the antifilarial SAR, the C3 carbomethoxy group was essential for enhancing activity against A. viteae, while reduction to hydroxymethyl shifted activity toward L. carinii [2]. The methyl ester may also serve as a metabolic soft spot, enabling esterase-mediated hydrolysis to the carboxylic acid in vivo, which could be advantageous for prodrug strategies or disadvantageous for metabolic stability depending on the intended application.

Ester Prodrug Metabolic Stability Pharmacokinetics

Optimal Research and Procurement Application Scenarios for Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate


Selectivity Profiling Against the Antifilarial Adulticidal Pharmacophore

The target compound is best deployed as a selectivity control in antifilarial screening cascades, where the para-methyl analog (4c) serves as the adulticidal positive control. Because the meta-methyl substitution is associated with sub-threshold antifilarial activity (<90% efficacy), the target compound can be used to confirm that hit activity is specific to the para-substituted pharmacophore rather than a general β-carboline class effect [1]. This application is supported by the well-characterized in vivo A. viteae model data for 4c and the SAR framework established by Srivastava et al. (1999).

MDM2 Inhibitor Lead Optimization with Alternative C1 Aryl Geometry

In MDM2-targeted anticancer programs, the target compound provides a distinct C1 substitution vector relative to the 1-naphthyl lead (compound 11) and the unsubstituted phenyl analog. The meta-methyl group is predicted to alter the dihedral angle between the phenyl ring and the β-carboline core, potentially optimizing π-stacking interactions with Tyr100 and His96 in the MDM2 N-terminal domain [2]. This compound is suitable for comparative antiproliferative testing in the HCT116, MCF-7, and Panc-1 cell lines using the established MTT assay protocol (72-h exposure), with the goal of quantifying the impact of the meta-methyl substitution on IC50 values [2].

Ester Prodrug Design and Metabolic Stability Studies

The C3 carbomethoxy group makes the target compound a valuable substrate for esterase stability assays (e.g., human liver microsomes, plasma stability). Comparative stability profiling against the C3 carboxylic acid analog (ChemBase ID 187403) and the C3 hydroxymethyl analog (as in compound 5a framework) can quantify the metabolic advantage or liability conferred by the methyl ester [3]. This application leverages the known SAR that the C3 oxidation state modulates both antifilarial activity spectrum and predicted pharmacokinetic behavior [3].

X-Ray Crystallography and Computational Docking Reference

The recently published crystal structure of the unsubstituted phenyl analog (methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, CAS 81677-50-1) provides a structural foundation for comparative crystallography [4]. The target compound, with its 3-methylphenyl substituent, can be co-crystallized or docked to assess the impact of the meta-methyl group on the overall molecular conformation and intermolecular packing interactions, facilitating structure-based drug design efforts within the β-carboline class [4].

Quote Request

Request a Quote for methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.